molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4

5-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No. B1428163
CAS RN: 1427359-47-4
M. Wt: 217.22 g/mol
InChI Key: YCPQYPIJYODIKC-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane oxalate is a chemical compound with the CAS Number: 1427359-47-4 . It has a molecular weight of 217.22 .


Molecular Structure Analysis

The InChI code for 5-Oxa-2-azaspiro[3.5]nonane oxalate is 1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) . The molecular formula is C7H13NO.C2H2O4 .


Physical And Chemical Properties Analysis

5-Oxa-2-azaspiro[3.5]nonane oxalate is a solid at ambient temperature .

Scientific Research Applications

Chromism Research

The spiro forms of oxazines, which are structurally related to 5-Oxa-2-azaspiro[3.5]nonane oxalate , find applications as leuco dyes . These compounds exhibit chromism, meaning they can reversibly change between colorless and colored forms. This property is valuable in the development of smart materials that respond to environmental stimuli, such as temperature or light.

Photochromic Materials

Due to its ability to undergo chromism, 5-Oxa-2-azaspiro[3.5]nonane oxalate is also used in the study of photochromic materials . These materials have the ability to change color when exposed to light, which is useful in various applications, including sunglasses, windows that tint automatically under sunlight, and information storage systems.

Safety and Hazards

The safety information for 5-Oxa-2-azaspiro[3.5]nonane oxalate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQYPIJYODIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.5]nonane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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